5-(Thiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
Description
5-(Thiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 5-position with a thiophen-3-yl group and at the 3-position with a carboxylic acid moiety. The 1,2,4-oxadiazole scaffold is known for its metabolic stability, hydrogen-bonding capacity, and role in medicinal chemistry as a bioisostere for esters or amides .
Properties
Molecular Formula |
C7H4N2O3S |
|---|---|
Molecular Weight |
196.19 g/mol |
IUPAC Name |
5-thiophen-3-yl-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H4N2O3S/c10-7(11)5-8-6(12-9-5)4-1-2-13-3-4/h1-3H,(H,10,11) |
InChI Key |
JZGACBAUUMNOLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Thiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of thiophene-3-carboxylic acid hydrazide with a suitable nitrile oxide, leading to the formation of the oxadiazole ring. The reaction conditions often require the use of a dehydrating agent and a catalyst to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-(Thiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-(Thiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as an antimicrobial and anticancer agent.
Medicine: It is investigated for its anti-inflammatory and analgesic properties.
Industry: Used in the development of organic semiconductors and materials science.
Mechanism of Action
The mechanism of action of 5-(Thiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in inflammation and pain .
Comparison with Similar Compounds
Key Observations :
- For example, 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid showed potent inhibition of E. coli DNA gyrase (IC₅₀ = 1.2 µM) .
- Heteroaromatic Rings : Thiophene and pyridine substituents contribute to π-π stacking and hydrogen-bonding interactions. Thiophene’s sulfur atom may engage in hydrophobic interactions or coordinate metal ions in enzyme active sites .
- Complex Substituents : Derivatives like the benzimidazole-piperidine hybrid (MW = 488.52) demonstrate the importance of extended pharmacophores for targeting complex biological systems, such as Plasmodium parasites .
Physicochemical Properties
- Solubility : Carboxylic acid derivatives generally exhibit moderate aqueous solubility due to ionization at physiological pH. For instance, 5-(3-methoxythiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid (MW = 226.21) is expected to have higher solubility than its ester precursors .
- LogP Values : Thiophene-containing analogs may display lower logP values compared to purely aromatic derivatives (e.g., phenyl or naphthyl), balancing lipophilicity and bioavailability .
Biological Activity
5-(Thiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiophene ring fused with an oxadiazole ring, which contributes to its unique chemical properties and potential therapeutic applications.
The molecular formula of 5-(Thiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is , with a molecular weight of approximately 196.18 g/mol. The structure includes a carboxylic acid functional group, which enhances its solubility and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C7H4N2O3S |
| Molecular Weight | 196.18 g/mol |
| IUPAC Name | 5-(thiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
Biological Activities
Research indicates that compounds containing the oxadiazole moiety exhibit a wide range of biological activities. Specifically, 5-(Thiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has shown promise in several areas:
Anticancer Activity
Studies have demonstrated that oxadiazole derivatives possess significant anticancer properties. For instance, compounds similar to 5-(Thiophen-3-yl)-1,2,4-oxadiazole have been reported to inhibit the proliferation of various cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) with IC50 values indicating moderate to high potency .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research shows that oxadiazole derivatives can exhibit inhibitory effects against both bacterial and fungal strains. In vitro studies have indicated that these compounds can act against pathogens by disrupting cellular processes .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, 5-(Thiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has been explored for anti-inflammatory effects. The mechanism involves inhibition of cyclooxygenases (COX), which are key enzymes in the inflammatory pathway .
The biological activity of 5-(Thiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound can inhibit enzymes such as COX and histone deacetylases (HDAC), leading to reduced inflammation and altered gene expression associated with cancer progression.
- Receptor Modulation : It may also modulate receptor activity involved in cell signaling pathways that regulate cell growth and apoptosis.
Case Studies
Several studies have highlighted the biological efficacy of similar oxadiazole derivatives:
- Anticancer Study : A derivative demonstrated an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, indicating potential for further development as an anticancer agent .
- Antimicrobial Study : Another study reported significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum efficacy .
Q & A
Q. What are the common synthetic routes for preparing 5-(Thiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid, and how do reaction conditions influence yield?
Answer: The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For analogous compounds, methods include:
- Cyclocondensation : Reacting thiophene-3-carboxylic acid derivatives with amidoximes in polar solvents (e.g., DMF) under reflux, with yields influenced by stoichiometry and reaction time .
- Esterification : Intermediate esters (e.g., ethyl 5-(thiophen-3-yl)-1,2,4-oxadiazole-3-carboxylate) can be hydrolyzed under alkaline conditions to yield the carboxylic acid derivative. Temperature and pH must be tightly controlled to avoid decomposition .
Key factors affecting yield include solvent polarity, catalyst use (e.g., acetic acid for cyclization), and purification via recrystallization .
Q. Which spectroscopic and chromatographic techniques are essential for confirming the structure and purity of this compound?
Answer:
- Thin-Layer Chromatography (TLC) : Used to monitor reaction progress and confirm compound homogeneity .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid, oxadiazole ring vibrations at ~1600 cm⁻¹) .
- Elemental Analysis : Validates empirical formula by comparing calculated vs. observed C, H, N, S percentages .
- NMR Spectroscopy (if available): ¹H/¹³C NMR resolves substituent positions on the oxadiazole and thiophene rings, though not explicitly referenced in the provided evidence.
Advanced Questions
Q. How can researchers optimize the esterification of this compound to improve derivatization efficiency for pharmacological studies?
Answer: Esterification efficiency depends on:
- Catalyst Selection : Acidic conditions (e.g., H₂SO₄) or coupling agents (e.g., DCC/DMAP) enhance reactivity of the carboxylic acid group .
- Solvent Choice : Anhydrous solvents (e.g., dry ethanol) minimize hydrolysis side reactions .
- Temperature Control : Mild heating (40–60°C) balances reaction rate and product stability. Post-reaction purification via column chromatography or recrystallization improves yield .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data for this compound?
Answer:
- Dose-Response Studies : Validate in vitro activity at varying concentrations to confirm potency thresholds .
- Structural Reanalysis : Use X-ray crystallography (if feasible) or advanced NMR to verify stereochemistry, as computational models may mispredict substituent orientations .
- Metabolic Stability Assays : Test compound stability in physiological buffers or liver microsomes to identify degradation pathways not modeled in silico .
Q. How do pH and solvent systems affect the stability of this compound during long-term storage?
Answer:
- pH Sensitivity : The carboxylic acid group is prone to decarboxylation under strongly acidic or basic conditions. Neutral pH (6–8) in aqueous buffers is optimal .
- Solvent Stability : Anhydrous DMSO or acetonitrile at −20°C prevents hydrolysis. Avoid protic solvents (e.g., methanol) to reduce esterification or degradation .
- Lyophilization : For solid-state storage, lyophilization in inert atmospheres (N₂) minimizes oxidative decomposition .
Q. What methodologies are recommended for assessing the toxicity profile of novel derivatives of this compound?
Answer:
- In Silico Prediction : Tools like ProTox-II or ADMET predictors evaluate hepatotoxicity, mutagenicity, and cytochrome inhibition .
- In Vitro Assays : Cytotoxicity screening (e.g., MTT assay on HEK-293 or HepG2 cells) identifies acute toxicity thresholds .
- Ecotoxicology : For environmental impact, test biodegradability via OECD 301 guidelines or aquatic toxicity using Daphnia magna .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
